molecular formula C7H13N3O2S B11789916 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11789916
M. Wt: 203.26 g/mol
InChI Key: YNUUOVBZTLPCJM-UHFFFAOYSA-N
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Description

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 5-position and an amine group at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design .

Preparation Methods

The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:

    Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.

    Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.

    Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.

Chemical Reactions Analysis

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the design of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfonyl group and an amine group on the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3

InChI Key

YNUUOVBZTLPCJM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(C=NN1C)N

Origin of Product

United States

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